molecular formula C20H14BrN3O3 B10948326 4-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

4-bromo-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10948326
M. Wt: 424.2 g/mol
InChI Key: IGFORYDVLGJVSV-UHFFFAOYSA-N
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Description

4-BROMO-N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a bromine atom, an anthracene moiety, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes:

    Bromination: Introduction of the bromine atom into the anthracene ring.

    Formation of the Pyrazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives.

    Amidation: Coupling the pyrazole derivative with an appropriate carboxylic acid or its derivative to form the final amide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or reduced anthracene derivatives.

    Substitution: Formation of various substituted anthracene derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of probes for studying biological processes.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-BROMO-N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-BROMO-N-(9,10-DIOXO-1-ANTHRACENYL)BENZAMIDE
  • 4-[(1,4-DIHYDROXY-9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)OXY]-N-(3-METHOXYPROPYL)BENZENESULFONAMIDE

Properties

Molecular Formula

C20H14BrN3O3

Molecular Weight

424.2 g/mol

IUPAC Name

4-bromo-N-(9,10-dioxoanthracen-2-yl)-1-ethylpyrazole-3-carboxamide

InChI

InChI=1S/C20H14BrN3O3/c1-2-24-10-16(21)17(23-24)20(27)22-11-7-8-14-15(9-11)19(26)13-6-4-3-5-12(13)18(14)25/h3-10H,2H2,1H3,(H,22,27)

InChI Key

IGFORYDVLGJVSV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)Br

Origin of Product

United States

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